![molecular formula C10H10BrFN2O2 B2755772 3-[(5-Bromo-3-fluoropyridin-2-yl)oxy]piperidin-2-one CAS No. 2201771-43-7](/img/structure/B2755772.png)

3-[(5-Bromo-3-fluoropyridin-2-yl)oxy]piperidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

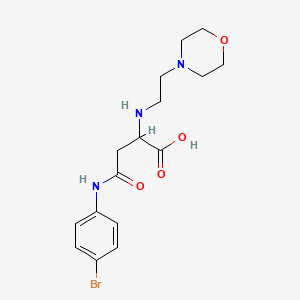

Molecular Structure Analysis

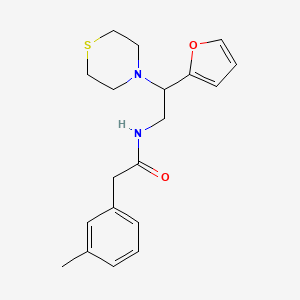

The molecule contains a piperidin-2-one ring, which is a six-membered ring with one nitrogen atom and a carbonyl group. It also contains a pyridine ring, which is a six-membered ring with two nitrogen atoms, substituted with a bromine and a fluorine atom.Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. The ether linkage might be cleaved under acidic conditions. The bromine and fluorine atoms on the pyridine ring make it susceptible to nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the bromine and fluorine atoms might increase its density and boiling point compared to similar-sized organic molecules .Aplicaciones Científicas De Investigación

Fluorinated Piperidines in Medicinal Chemistry

Fluorinated piperidines, such as those related to the compound , are significant in medicinal chemistry due to their pharmacokinetic profiles. The incorporation of fluorine into piperidine ligands, including fluoropyridines and their derivatives, has been shown to significantly enhance oral absorption due to reduced basicity. This adjustment in chemical structure could improve the pharmacokinetic properties of potential drug candidates, making them more effective in therapeutic applications (van Niel et al., 1999).

Role in Neuropharmacology

Compounds structurally related to 3-[(5-Bromo-3-fluoropyridin-2-yl)oxy]piperidin-2-one, particularly those targeting orexin receptors, have been evaluated for their potential in treating compulsive behaviors, including binge eating. The effects of selective antagonists on orexin-1 receptors suggest that such compounds could offer new avenues for pharmacological treatment of eating disorders with a compulsive component (Piccoli et al., 2012).

Synthetic Strategies and Organic Synthesis

Research on synthetic strategies for incorporating fluorine into piperidine and pyridine derivatives has led to the development of novel methodologies for producing fluorinated compounds. This includes the synthesis of 2-amino-5-[18F]fluoropyridines via palladium-catalyzed amination, showcasing the versatility of fluoropyridines in organic synthesis and potential radiolabeling applications for biomedical imaging (Pauton et al., 2019).

Antimicrobial Applications

The exploration of fluorinated piperidines and pyridines extends into antimicrobial research. Derivatives of these compounds have been synthesized and evaluated for their antibacterial activity, demonstrating potential as novel agents against various bacterial strains. This highlights the importance of structural modifications, such as fluorination, in enhancing the antimicrobial efficacy of piperidine-based compounds (Huang et al., 2010).

Corrosion Inhibition

In addition to their pharmacological significance, piperidine derivatives have been studied for their role in corrosion inhibition. Quantum chemical and molecular dynamic simulations of piperidine derivatives on iron corrosion provide insights into their adsorption behaviors and inhibition efficiencies, offering potential applications in materials science and engineering (Kaya et al., 2016).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(5-bromo-3-fluoropyridin-2-yl)oxypiperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFN2O2/c11-6-4-7(12)10(14-5-6)16-8-2-1-3-13-9(8)15/h4-5,8H,1-3H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNSTDPHIKOUML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)OC2=C(C=C(C=N2)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[5-(furan-2-yl)-3-[2-(furan-2-yl)ethenyl]-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2755692.png)

![N-cyclopentyl-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2755694.png)

![1-methyl-4-[(1H-pyrazol-5-ylmethyl)carbamoyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2755698.png)

![6-Bromo-3-chloroimidazo[1,2-a]pyrimidine](/img/structure/B2755703.png)

![2-(2-chlorophenyl)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one](/img/structure/B2755706.png)

![ethyl 2-(5-nitrofuran-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2755710.png)